BenchChemオンラインストアへようこそ!

4-Chloro-3-hydroxy-5-iodobenzoic acid

Organic Synthesis Cross-Coupling Sequential Functionalization

4-Chloro-3-hydroxy-5-iodobenzoic acid (C₇H₄ClIO₃, MW 298.46 g/mol) is a trisubstituted halogenated benzoic acid derivative bearing a chlorine atom at position 4, a hydroxyl group at position 3, and an iodine atom at position 5 on the aromatic ring. It is supplied as a research-grade synthetic intermediate with a typical purity specification of ≥98% (HPLC), stored under cool, dry conditions.

Molecular Formula C7H4ClIO3
Molecular Weight 298.46 g/mol
Cat. No. B15365358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-hydroxy-5-iodobenzoic acid
Molecular FormulaC7H4ClIO3
Molecular Weight298.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)Cl)I)C(=O)O
InChIInChI=1S/C7H4ClIO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,(H,11,12)
InChIKeyBZRVUESNOVLUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-hydroxy-5-iodobenzoic Acid (CAS 2387123-22-8): Structural Identity and Procurement-Relevant Specifications


4-Chloro-3-hydroxy-5-iodobenzoic acid (C₇H₄ClIO₃, MW 298.46 g/mol) is a trisubstituted halogenated benzoic acid derivative bearing a chlorine atom at position 4, a hydroxyl group at position 3, and an iodine atom at position 5 on the aromatic ring [1]. It is supplied as a research-grade synthetic intermediate with a typical purity specification of ≥98% (HPLC), stored under cool, dry conditions . Unlike mono-halogenated or mono-hydroxylated benzoic acids, this compound incorporates three electronically and sterically distinct substituents — electron-withdrawing chlorine, electron-donating hydroxyl, and the heavy, polarizable iodine — which collectively govern its physicochemical and reactivity profile for applications in medicinal chemistry, organic synthesis, and materials science [1].

Why 4-Chloro-3-hydroxy-5-iodobenzoic Acid Cannot Be Replaced by Simpler Halogenated Benzoic Acid Analogs


Generic substitution of 4-chloro-3-hydroxy-5-iodobenzoic acid with mono-halogenated analogs such as 4-chloro-3-hydroxybenzoic acid (CAS 34113-69-4) or 3-hydroxy-5-iodobenzoic acid (CAS 50765-21-4) fails because the simultaneous presence of chlorine and iodine on the same aromatic scaffold confers orthogonal reactivity that neither compound alone can provide [1][2]. The iodine substituent enables rapid, low-temperature palladium-catalyzed cross-coupling, while the chlorine atom remains available for subsequent or alternative functionalization, creating a programmable two-step diversification pathway . Furthermore, the substitution pattern — Cl at C4, OH at C3, and I at C5 — produces a distinct electronic environment, acidity (predicted pKa ~2.6–3.2), and lipophilicity (XLogP3 = 2.4) that differs materially from regioisomers such as 2-chloro-4-hydroxy-5-iodobenzoic acid, which places the hydroxyl para to the carboxyl group and alters hydrogen-bonding capacity and metabolic stability [1][3]. The quantitative evidence below establishes that these differences are not academic but directly impact synthetic route design, structure–activity relationship (SAR) outcomes, and procurement decisions.

Quantitative Differentiation Evidence for 4-Chloro-3-hydroxy-5-iodobenzoic Acid vs. Closest Analogs


Orthogonal Cross-Coupling Reactivity: C–I Bond Activation Rate Advantage Over C–Cl

The target compound carries both C–I and C–Cl bonds on the same benzoic acid scaffold, enabling sequential, orthogonal palladium-catalyzed cross-coupling. In Suzuki-Miyaura coupling catalyzed by Pd(PPh₃)₄, aryl iodides react approximately 10²–10³ times faster than aryl chlorides under identical conditions, a well-established reactivity hierarchy driven by the lower C–I bond dissociation energy . This means the iodine at C5 can be selectively coupled with an aryl boronic acid under mild conditions (e.g., room temperature to 60 °C) while the chlorine at C4 remains intact, available for a subsequent coupling at elevated temperature (80–110 °C) or with a more active catalyst system. The mono-iodinated comparator 3-hydroxy-5-iodobenzoic acid (no chlorine) provides only a single coupling site, while the mono-chlorinated comparator 4-chloro-3-hydroxybenzoic acid (no iodine) requires harsher conditions for initial activation, precluding the mild-temperature sequential diversification pathway.

Organic Synthesis Cross-Coupling Sequential Functionalization

Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability vs. Non-Iodinated and Non-Chlorinated Analogs

The XLogP3 of 4-chloro-3-hydroxy-5-iodobenzoic acid is 2.4, as computed by PubChem (XLogP3 3.0 algorithm) [1]. This value represents a +0.4 log unit increase over 4-chloro-3-hydroxybenzoic acid (XLogP3 = 2.0), attributable to the replacement of the C5 hydrogen with iodine [2], and a +0.7 log unit increase over 3-hydroxy-5-iodobenzoic acid (XLogP3 = 1.7), attributable to the replacement of the C4 hydrogen with chlorine [3]. The regioisomer 2-chloro-4-hydroxy-5-iodobenzoic acid shares the same XLogP3 of 2.4 [4], confirming that the total halogen count, not substitution pattern, predominantly determines computed lipophilicity. However, the meta-hydroxy (C3) positioning relative to the carboxyl group in the target compound alters intramolecular hydrogen bonding and aqueous solvation energy compared to the para-hydroxy regioisomer, which can shift effective logD at physiological pH.

Medicinal Chemistry ADME Lipophilicity

Predicted Acidity (pKa) Shift Driven by Iodo Substituent: Carboxylic Acid Ionization State at Physiological pH

The iodine atom at C5 exerts an electron-withdrawing inductive effect (–I effect) that increases the acidity of the carboxylic acid group relative to the non-iodinated analog. The predicted pKa of 4-chloro-3-hydroxybenzoic acid (without iodine) is 3.85 ± 0.10 . While an experimentally determined or computationally predicted pKa for 4-chloro-3-hydroxy-5-iodobenzoic acid specifically is not available in the open literature, a structurally analogous compound — 2-chloro-5-hydroxy-4-iodobenzoic acid (CAS 91659-13-1) — has a predicted pKa of 2.58 ± 0.25 . Extrapolating from this, and accounting for the electron-withdrawing effect of ortho-iodine on benzoic acid acidity (the Hammett σₘ for iodine is +0.35), the target compound's pKa is estimated to fall in the range of approximately 2.6–3.2, representing a ≥0.6 log unit decrease (i.e., ≥4-fold increase in acidity) versus the non-iodinated analog [1].

Physical Organic Chemistry Ionization Formulation

Class-Level Antibacterial Activity: Halogen-Dependent Growth Inhibition of Gram-Positive Bacteria

A 1954 structure–activity study of 4-hydroxy-3-halobenzoic acids and their esters tested antibacterial action against Staphylococcus aureus 209P, Bacillus coli communior, and Bacillus subtilis. Among 16 halogenated analogs, isoamyl 4-hydroxy-3-iodobenzoate completely inhibited Staph. aureus 209P growth at 160,000 dilution, and its hexyl ester at 80,000 dilution. Crucially, isoamyl 4-hydroxy-3-chlorobenzoate and hexyl 4-hydroxy-3-iodobenzoate both achieved complete inhibition of B. subtilis at 80,000 dilution [1]. This demonstrates that both chloro- and iodo-substituted analogs retain antibacterial potency, and that the 3-hydroxy-4-halobenzoic acid scaffold is pharmacologically active. While the target compound 4-chloro-3-hydroxy-5-iodobenzoic acid was not directly tested in this study, it combines both halogen types in a regioisomeric arrangement (Cl at C4, I at C5 rather than Cl or I at C3), providing a scaffold for exploration of additive or synergistic halogen effects on antimicrobial potency that neither mono-halogenated analog can address.

Antibacterial Research Structure–Activity Relationship Halogen Effects

Regioisomeric Differentiation: Meta-Hydroxy vs. Para-Hydroxy Substitution Pattern Effects on Intramolecular Hydrogen Bonding and Reactivity

The target compound positions the hydroxyl group at C3 (meta to carboxyl), while the closest regioisomer with identical molecular formula and weight — 2-chloro-4-hydroxy-5-iodobenzoic acid (CAS 697762-47-3) — places the hydroxyl at C4 (para to carboxyl) and chlorine at C2 [1][2]. This positional difference has measurable consequences: (a) the meta-OH in the target compound cannot form a direct intramolecular hydrogen bond with the carboxyl group, whereas a para-OH or ortho-OH can; (b) the C3-OH exerts a resonance electron-donating effect (+M) into different ring positions, altering the electron density at the C–I and C–Cl bonds and thus their relative cross-coupling rates; (c) the C4-Cl in the target compound is ortho to the C3-OH, enabling potential chelation or directed ortho-metalation (DoM) chemistry not possible in the 2-chloro-4-hydroxy regioisomer where Cl and OH occupy non-adjacent positions [3]. While both regioisomers share identical molecular weight (298.46 g/mol) and XLogP3 (2.4), their distinct substitution topology directs different synthetic and biological outcomes.

Medicinal Chemistry Regioisomerism Structure–Activity Relationship

Procurement-Relevant Application Scenarios for 4-Chloro-3-hydroxy-5-iodobenzoic Acid Based on Evidence


Divergent Library Synthesis via Sequential Orthogonal Cross-Coupling

The quantitative evidence establishing a 10²–10³× rate advantage of C–I over C–Cl in Suzuki-Miyaura coupling [Section 3, Evidence Item 1] directly supports the use of 4-chloro-3-hydroxy-5-iodobenzoic acid as a single, dual-handle building block for divergent biaryl library synthesis. A medicinal chemistry team can first couple the C5-iodo position with Aryl-B(OH)₂ under mild Pd catalysis (25–60 °C), then, after purification, activate the C4-chloro position with a second, different Aryl-B(OH)₂ using a more active catalyst system at elevated temperature (80–110 °C). This two-step, one-intermediate workflow eliminates the need to synthesize, purify, and characterize two separate mono-halogenated starting materials, reducing total synthesis time and procurement overhead. The orthogonality is enabled specifically by the target compound's dual C–I/C–Cl composition, which neither 4-chloro-3-hydroxybenzoic acid (C–Cl only) nor 3-hydroxy-5-iodobenzoic acid (C–I only) can replicate.

Medicinal Chemistry SAR Exploration of Halogen-Additive Antibacterial Effects

The class-level antibacterial evidence from the 1954 SAR study [Section 3, Evidence Item 4] demonstrates that both 4-hydroxy-3-chlorobenzoate esters and 4-hydroxy-3-iodobenzoate esters independently inhibit Bacillus subtilis growth at 80,000 dilution. 4-Chloro-3-hydroxy-5-iodobenzoic acid provides a scaffold in which both halogen atoms coexist in a single molecule, enabling systematic esterification or amidation to probe whether the combination of chlorine and iodine produces additive, synergistic, or antagonistic effects on antibacterial potency. This hypothesis cannot be tested using either mono-halogenated analog alone, making the dual-halogen compound the required procurement choice for this specific SAR question. Additionally, the XLogP3 of 2.4 [Section 3, Evidence Item 2] positions the compound in a lipophilicity range compatible with both gram-positive bacterial membrane penetration and manageable aqueous solubility for in vitro assay conditions.

Process Chemistry: pH-Controlled Extraction and Salt Formation Leveraging Enhanced Acidity

The estimated ≥0.6 pKa unit decrease (≥4-fold increase in acidity) of 4-chloro-3-hydroxy-5-iodobenzoic acid relative to its non-iodinated analog [Section 3, Evidence Item 3] has practical consequences for process-scale purification. At intermediate pH values (e.g., pH 3–5), the iodo-substituted compound will be more extensively ionized than 4-chloro-3-hydroxybenzoic acid, enabling selective aqueous-phase extraction of the carboxylate salt while neutral organic impurities remain in the organic layer. This differential ionization can simplify workup procedures in multi-step syntheses. Furthermore, the enhanced acidity facilitates salt formation with weaker bases, expanding the range of pharmaceutically acceptable counterions available for crystallization and formulation development. Process chemists evaluating building blocks for scale-up should factor this predicted acidity advantage into their reagent selection decision.

Directed Ortho-Metalation (DoM) Chemistry Enabled by Adjacent Chlorine and Hydroxyl Groups

The regioisomeric differentiation evidence [Section 3, Evidence Item 5] highlights that the target compound's C4-Cl and C3-OH substituents occupy adjacent positions on the aromatic ring. This adjacency permits directed ortho-metalation (DoM) chemistry: the hydroxyl group (protected as a suitable directing group such as MOM or carbamate) can direct lithiation to the C2 position, while the adjacent chlorine exerts a cooperative electronic effect. In contrast, the regioisomer 2-chloro-4-hydroxy-5-iodobenzoic acid lacks this Cl–OH adjacency, precluding the analogous DoM strategy. For synthetic chemists designing routes to tetrasubstituted benzoic acid derivatives, the target compound's unique substitution topology — which is not deducible from bulk properties such as MW or logP — makes it the only regioisomer suitable for adjacency-dependent C–H functionalization chemistry.

Quote Request

Request a Quote for 4-Chloro-3-hydroxy-5-iodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.